2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone 2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472606
InChI: InChI=1S/C11H21N3O/c1-13(9-4-5-9)8-10-3-2-6-14(10)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m0/s1
SMILES:
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol

2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13472606

Molecular Formula: C11H21N3O

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone -

Specification

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
IUPAC Name 2-amino-1-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C11H21N3O/c1-13(9-4-5-9)8-10-3-2-6-14(10)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m0/s1
Standard InChI Key HUKSUYKXKDHYBA-JTQLQIEISA-N
Isomeric SMILES CN(C[C@@H]1CCCN1C(=O)CN)C2CC2
Canonical SMILES CN(CC1CCCN1C(=O)CN)C2CC2

Introduction

2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound with potential applications in medicinal chemistry. Its molecular formula is C11H21N3OC_{11}H_{21}N_3O with a molecular weight of 211.30 g/mol. The compound features a pyrrolidine ring functionalized with an aminoethanone group and a cyclopropyl-methyl-amino substituent, which contribute to its stereochemical complexity and potential bioactivity .

Key Identifiers

PropertyDetails
IUPAC Name2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
SMILES NotationCN(C[C@@H]1CCCN1C(=O)CN)C2CC2
InChI KeyHUKSUYKXKDHYBA-JTQLQIEISA-N
Molecular FormulaC11H21N3OC_{11}H_{21}N_3O
Molecular Weight211.30 g/mol

Stereochemistry

The presence of the (S)-configuration at the chiral center influences the compound's interaction with biological targets, potentially affecting its pharmacological activity .

Synthesis Pathway

The synthesis of this compound typically involves:

  • Preparation of the pyrrolidine core through cyclization reactions.

  • Functionalization of the pyrrolidine ring with a cyclopropyl-methyl-amino group.

  • Introduction of the aminoethanone group via amide or reductive amination strategies.

Detailed reaction conditions and yields are not readily available in current literature but would likely involve standard organic synthesis techniques such as nucleophilic substitution, reductive amination, and stereoselective synthesis .

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm proton environments and carbon skeleton.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups such as amines and ketones.

  • X-ray Crystallography: For detailed stereochemical analysis.

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